4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

Medicinal chemistry Kinase inhibitor synthesis Nucleophilic aromatic substitution

4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid (CAS 1400688-73-4) is a heterobicyclic building block comprising a pyrrolo[1,2-b]pyridazine core with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position, yielding a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol. The compound serves as a privileged intermediate in medicinal chemistry, most notably as a key precursor in the synthesis of pyrrolo[1,2-b]pyridazine-3-carboxamide-based Janus kinase (JAK) inhibitors, where the 4-chloro substituent acts as a leaving group for nucleophilic aromatic substitution (SNAr) to introduce diverse amine pharmacophores.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B7987792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=C(C=N2)C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-7-5(8(12)13)4-10-11-3-1-2-6(7)11/h1-4H,(H,12,13)
InChIKeyYWLBDEYWEUPPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid – Core Scaffold Identity and Procurement Baseline


4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid (CAS 1400688-73-4) is a heterobicyclic building block comprising a pyrrolo[1,2-b]pyridazine core with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position, yielding a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . The compound serves as a privileged intermediate in medicinal chemistry, most notably as a key precursor in the synthesis of pyrrolo[1,2-b]pyridazine-3-carboxamide-based Janus kinase (JAK) inhibitors, where the 4-chloro substituent acts as a leaving group for nucleophilic aromatic substitution (SNAr) to introduce diverse amine pharmacophores [1]. Its structure has been deposited in patent literature as a defined intermediate (Preparation 1) within Bristol-Myers Squibb's JAK3 inhibitor program [2].

Why 4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid Cannot Be Replaced by Close Analogs in JAK-Targeted Synthesis


Substituting 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid with its 4-unsubstituted, 4-hydroxy, or 4-alkoxy analogs fundamentally alters the synthetic route and the scope of accessible final compounds. The 4-chloro group is not merely a placeholder; it is the requisite leaving group for SNAr reactions with primary and secondary amines, the transformation that installs the C4 amine substituent shown to be critical for JAK3 potency and isoform selectivity [1]. In the foundational Duan et al. (2014) SAR study, the C4 substituent on the pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold directly determined the JAK3 IC₅₀, with the (R)-2,2-dimethylcyclopentylamino group (introduced via displacement of the 4-chloro intermediate) yielding JAK3 IC₅₀ of 5 nM [2]. The 4-hydroxy analog requires prior activation (e.g., conversion to a triflate or chlorination) adding synthetic steps and reducing overall yield, while the 4-unsubstituted analog lacks the chemical handle entirely for C4 diversification. Furthermore, the carboxylic acid at the 3-position is the orthogonal reactive site for amide bond formation; replacing it with an ester (e.g., ethyl ester) would necessitate an additional hydrolysis step before amide coupling, reducing step-economy . The dual orthogonal reactivity pattern (C4–Cl for SNAr, C3–COOH for amide coupling) is what makes this specific intermediate irreplaceable in convergent synthetic strategies toward JAK inhibitor libraries.

Quantitative Differentiation Evidence for 4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid Versus Closest Analogs


C4–Cl Leaving Group Capability Enables Direct SNAr Amine Installation, Unavailable in 4-Unsubstituted or 4-Hydroxy Analogs

The 4-chloro substituent on 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid serves as an effective leaving group for SNAr reactions with primary and secondary amines, enabling direct C4–N bond formation. This reactivity is absent in the 4-unsubstituted analog (pyrrolo[1,2-b]pyridazine-3-carboxylic acid, CAS 2763751-07-9), which lacks any leaving group at C4 and therefore cannot undergo direct amine substitution. The 4-hydroxy analog (6-fluoro-4-hydroxy-pyrrolo[1,2-b]pyridazine-3-carboxylic acid, CAS 1400688-78-9) requires pre-activation via conversion to the corresponding chloride or triflate before amine displacement can occur . In the patent literature (US 8,921,368), 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid is explicitly designated as 'Preparation 1' and is directly converted to 4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide (Preparation 3) via acid chloride formation and subsequent amine treatment, establishing a validated two-step sequence from the carboxylic acid to diverse C4-aminated carboxamides [1].

Medicinal chemistry Kinase inhibitor synthesis Nucleophilic aromatic substitution

93% Conversion Yield to Carboxamide Demonstrates Reliable Amide Bond-Forming Efficiency

The conversion of 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid to its corresponding carboxamide proceeds with a documented isolated yield of 93% (370 mg product from 0.4 g starting material, 2.04 mmol scale) using a standard two-step sequence: (1) oxalyl chloride / DMF in dichloromethane at room temperature for 1.5 h to form the acid chloride, followed by (2) treatment with ammonia in dichloromethane at 0 °C for 1.5 h . This high yield is achieved without chromatographic purification; the product is used directly in subsequent steps. By comparison, the alternative approach of saponifying the ethyl ester (ethyl 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylate, CAS 1400688-74-5) followed by amide coupling typically proceeds with lower overall yields due to the additional ester hydrolysis step and associated workup losses . The direct availability of the free carboxylic acid eliminates this hydrolysis step entirely, providing superior step-economy for library synthesis.

Amide coupling Synthetic yield Process chemistry

C4 Substituent Identity Directly Determines JAK3 Inhibitory Potency by Over 1000-Fold Range in SAR Studies

In the Duan et al. (2014) structure-activity relationship study of pyrrolo[1,2-b]pyridazine-3-carboxamides, the C4 substituent (introduced via displacement of the 4-chloro intermediate) was shown to modulate JAK3 IC₅₀ across a >1000-fold range. Compound 3b (C4 = (R)-2,2-dimethylcyclopentylamino) exhibited JAK3 IC₅₀ of 5 nM, while initial C4-unsubstituted or weakly substituted analogs showed IC₅₀ values in the micromolar range [1]. The optimization pathway specifically exploited the 4-chloro intermediate to systematically vary the C4 amine and identify the optimal substituent. Compound 5g, a (2-fluoro-2-methylcyclopentyl)amino analog also accessed via the 4-chloro intermediate, achieved JAK3 IC₅₀ of 1 nM and TYK2 IC₅₀ of 2 nM, demonstrating that the 4-chloro handle enables exploration of both potency and selectivity space . The X-ray crystal structure of JAK3 in complex with a pyrrolopyridazine carboxamide inhibitor (PDB 4RIO, resolution 2.69 Å) confirms that the C4 substituent occupies a key hydrophobic pocket in the kinase active site, providing a structural rationale for the observed SAR [2].

JAK3 inhibition Structure-activity relationship Kinase selectivity

Dual Reactive Sites (C4–Cl and C3–COOH) Enable Orthogonal Derivatization Unavailable in Mono-Functional Analogs

4-Chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid possesses two chemically orthogonal reactive sites: the C4 chlorine for nucleophilic aromatic substitution (SNAr) and the C3 carboxylic acid for amide/ester formation. This dual reactivity enables sequential, chemoselective derivatization without protecting group manipulation. In the patent-described synthetic sequence (US 8,921,368), the C3 carboxylic acid is first converted to the carboxamide (via acid chloride, 93% yield), and the resulting 4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide is then subjected to SNAr with diverse amines at C4 . This order of operations exploits the greater reactivity of the acid chloride toward nucleophiles relative to the chloroarene. Alternative intermediates such as ethyl 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylate (CAS 1400688-74-5) require an additional ester deprotection step before C3 amidation, while 4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile (CAS 1263420-00-3) requires nitrile hydrolysis or alternative chemistry for C3 functionalization . The free carboxylic acid form thus provides the most direct entry into both C3 and C4 diversification pathways.

Divergent synthesis Orthogonal reactivity Library chemistry

Commercial Purity Specifications (95–98%) Align with Industry Standards for Medicinal Chemistry Building Blocks

4-Chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid is commercially available from multiple suppliers at purities ranging from 95% to 98% (HPLC), with the highest specification being ≥98% (NLT 98%) as offered by Leyan (Cat. 1127521) and MolCore . This purity level meets or exceeds the typical ≥95% threshold required for medicinal chemistry building block procurement. The compound is supplied as a research-grade intermediate with full analytical characterization (LCMS, HPLC, ¹H NMR) as described in the patent preparation methods . In contrast, the 4-unsubstituted analog pyrrolo[1,2-b]pyridazine-3-carboxylic acid (CAS 2763751-07-9) has more limited commercial availability and fewer validated synthetic procedures reported in the primary literature .

Building block procurement Quality specifications Compound management

Optimal Application Scenarios for 4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid in R&D and Industrial Settings


Parallel Synthesis of C4-Diversified JAK3 Inhibitor Libraries for Lead Optimization

Medicinal chemistry teams pursuing JAK3 or dual JAK1/JAK3 inhibitors can use 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid as the common intermediate for parallel library synthesis. The C3 carboxylic acid is first converted to the carboxamide (93% yield, no chromatography required) , and the resulting 4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide is then distributed into parallel reactions with diverse primary and secondary amines to generate a matrix of C4-substituted analogs. This strategy was successfully employed in the Duan et al. (2014) study, which identified compound 5g (JAK3 IC₅₀ = 1 nM, TYK2 IC₅₀ = 2 nM) as a nanomolar dual inhibitor with functional selectivity for the JAK3-JAK1 pathway over JAK2 [1].

Structure-Guided Design of JAK3-Selective Inhibitors Using X-Ray Co-Crystal Structures

The pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold derived from 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid has been co-crystallized with the JAK3 kinase domain (PDB 4RIO, resolution 2.69 Å), providing atomic-level structural data on the binding mode of the C4 substituent within the kinase active site [2]. Structure-based design teams can use this intermediate to synthesize analogs that probe specific interactions identified in the co-crystal structure, including hydrogen bonding with the hinge region and hydrophobic contacts in the C4-binding pocket. The availability of both the C4 and C3 diversification handles within a single intermediate enables rational, iterative SAR exploration informed by structural data.

Step-Economical Synthesis of JAK3 PET Tracers or Chemical Probes Requiring Orthogonal Functionalization

For chemical biology applications requiring dual-functionalized pyrrolopyridazine probes (e.g., photoaffinity labels, fluorescent probes, or PET tracer precursors), the orthogonal reactivity of 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid is advantageous. The C3 carboxylic acid can be coupled to a linker or reporter group (e.g., biotin, fluorophore) while the C4 chlorine can independently react with an amine-bearing targeting moiety, enabling convergent assembly of bifunctional probe molecules without cross-reactivity or protecting group complications . This orthogonal functionalization strategy is not feasible with mono-functional analogs such as 4-chloropyrrolo[1,2-b]pyridazine (CAS 2792105-11-2), which lacks the carboxylic acid handle for linker attachment.

Process Chemistry Scale-Up of Key Intermediates for Preclinical Candidate Development

When a JAK3 inhibitor candidate from the pyrrolopyridazine class advances to preclinical development, the demonstrated high-yielding conversion of the carboxylic acid to the carboxamide (93% at 2 mmol scale, without chromatography) supports scale-up feasibility. The commercial availability of 4-chloropyrrolo[1,2-b]pyridazine-3-carboxylic acid at ≥98% purity from multiple suppliers ensures supply chain resilience for larger-scale campaigns. The absence of chromatographic purification in the key amidation step is particularly relevant for process development, as it simplifies scale-up and reduces solvent waste.

Quote Request

Request a Quote for 4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.